1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea
Description
The compound 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is a synthetic small molecule featuring a pyrimidine-pyrazole hybrid core linked to a urea moiety and a 3-(methylthio)phenyl group. The urea group enhances hydrogen-bonding capacity, which may improve target binding, while the methylthio (SMe) substituent likely influences lipophilicity and metabolic stability. However, specific pharmacological data for this compound remain unreported in publicly available literature.
Properties
IUPAC Name |
1-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7OS/c1-13-9-14(2)26(25-13)18-11-17(22-12-23-18)20-7-8-21-19(27)24-15-5-4-6-16(10-15)28-3/h4-6,9-12H,7-8H2,1-3H3,(H,20,22,23)(H2,21,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOZQGWDWMJFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)NC3=CC(=CC=C3)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Pyrazole ring fused with a pyrimidine moiety.
- Functional Groups : Amino and methylthio groups that may contribute to its biological properties.
Biological Activity Overview
Recent studies have highlighted the biological activity of pyrazole derivatives, including the compound , focusing on their anticancer properties and mechanisms of action.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF7 | 3.79 | Induction of apoptosis |
| 2 | SF-268 | 12.50 | Inhibition of cell proliferation |
| 3 | NCI-H460 | 42.30 | Cell cycle arrest |
| 4 | Hep-2 | 3.25 | Apoptosis |
| 5 | P815 | 17.82 | Disruption of microtubule dynamics |
These results demonstrate that the compound shows promising potential as an anticancer agent, particularly through mechanisms involving apoptosis and cell cycle regulation .
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in cancer treatment:
- Study on MCF7 Cells : A study reported that the compound induced significant apoptosis in MCF7 breast cancer cells, with an IC50 value of 3.79 µM, indicating strong cytotoxicity .
- In Vivo Studies : Another investigation assessed the compound's effectiveness in vivo, where it demonstrated a reduction in tumor size in xenograft models, further supporting its potential as an anticancer therapeutic .
- Mechanistic Insights : Research has shown that the compound inhibits key signaling pathways involved in tumor growth, particularly through the inhibition of Aurora kinases, which are crucial for cell division .
Additional Biological Activities
Beyond anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects. For instance, compounds similar to the one discussed have shown promise in inhibiting inflammatory cytokines and modulating immune responses.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Its structural components suggest activity against various diseases, particularly cancer and inflammatory conditions. Research indicates that compounds with similar structures often exhibit significant antiproliferative properties.
Case Study: Anticancer Activity
A study focusing on related urea derivatives demonstrated their efficacy against multiple cancer cell lines. The derivatives showed promising results in inhibiting cell growth, particularly in melanoma and renal cancer cells, indicating that the pyrazole and pyrimidine components may enhance biological activity through specific interactions with cellular targets .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Urease inhibitors are particularly relevant due to their role in treating conditions like kidney stones and peptic ulcers. Compounds similar to 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea have been shown to effectively inhibit urease activity, providing a pathway for therapeutic development .
Case Study: Urease Inhibition
Research on thiourea derivatives highlights their role in inhibiting urease, with modifications leading to improved efficacy and reduced toxicity. These findings suggest that the urea structure in the compound may confer similar inhibitory properties .
Beyond anticancer and enzyme inhibition applications, the compound may exhibit other pharmacological activities, such as anti-inflammatory and antimicrobial effects. The presence of the pyrazole ring is often associated with diverse biological activities.
Case Study: Anti-inflammatory Properties
Studies have explored the anti-inflammatory effects of related compounds, suggesting that modifications to the pyrazole or pyrimidine rings can enhance anti-inflammatory activity. This opens avenues for developing new therapeutic agents targeting inflammatory diseases .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Condensation Reactions : Combining pyrazole and pyrimidine derivatives.
- Nucleophilic Substitution : Introducing thioether linkages.
- Acylation : Finalizing the structure through acylation under controlled conditions.
These methods can be optimized for industrial production to enhance yield and efficiency.
Comparison with Similar Compounds
Target Compound
- Core Structure : Pyrimidine-pyrazole hybrid.
- Key Substituents: Urea linkage (-NHCONH-). 3-(Methylthio)phenyl group. Ethylamino spacer between pyrimidine and urea.
Example from (Unnamed Compound)
- Core Structure : Pyrazolo[3,4-d]pyrimidine.
- Key Substituents :
- 2,4-Dimethylthiazole (electron-rich heterocycle).
- Fluorophenyl group (electron-withdrawing effect).
- Molecular Weight : 531.3 g/mol .
Physicochemical Properties
*logP values estimated using fragment-based methods (e.g., Crippen’s method).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
